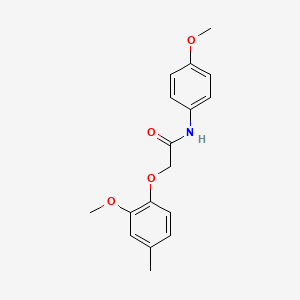
2-(2-methoxy-4-methylphenoxy)-N-(4-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methoxy-4-methylphenoxy)-N-(4-methoxyphenyl)acetamide, also known as GW0742, is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ). PPARδ is a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism, inflammation, and cell differentiation. GW0742 has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer.
作用机制
2-(2-methoxy-4-methylphenoxy)-N-(4-methoxyphenyl)acetamide exerts its effects by binding to and activating PPARδ, which regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and cell differentiation. Activation of PPARδ by this compound has been shown to increase fatty acid oxidation, glucose uptake, and mitochondrial biogenesis in skeletal muscle and adipose tissue. In addition, this compound has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines and chemokines in various cell types. Furthermore, this compound has been shown to promote cell differentiation and inhibit cell proliferation in cancer cells by regulating the expression of genes involved in cell cycle control and apoptosis.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in various tissues and organs. In skeletal muscle, this compound has been shown to increase fatty acid oxidation and glucose uptake, leading to improved insulin sensitivity and glucose metabolism. In adipose tissue, this compound has been shown to increase fatty acid oxidation and reduce adipocyte size, leading to improved lipid metabolism and reduced adiposity. In the heart, this compound has been shown to improve cardiac function, reduce inflammation, and prevent atherosclerosis, leading to improved cardiovascular health. In cancer cells, this compound has been shown to inhibit tumor growth and metastasis, leading to improved cancer treatment.
实验室实验的优点和局限性
2-(2-methoxy-4-methylphenoxy)-N-(4-methoxyphenyl)acetamide has several advantages for lab experiments, including its high selectivity and potency for PPARδ, its well-established synthesis and characterization, and its extensive preclinical and clinical data. However, this compound also has several limitations, including its potential off-target effects, its limited solubility and stability, and its potential toxicity and side effects.
未来方向
There are several future directions for research on 2-(2-methoxy-4-methylphenoxy)-N-(4-methoxyphenyl)acetamide, including the development of more potent and selective PPARδ agonists, the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative diseases and inflammatory bowel disease, and the exploration of its mechanisms of action and signaling pathways. In addition, the development of novel drug delivery systems and formulations may enhance the efficacy and safety of this compound for clinical use.
合成方法
2-(2-methoxy-4-methylphenoxy)-N-(4-methoxyphenyl)acetamide can be synthesized by several methods, including the reaction of 2,4-dimethylphenol with 4-methoxybenzylamine, followed by acetylation with acetic anhydride and subsequent reaction with 4-methoxyphenylboronic acid in the presence of a palladium catalyst. Another method involves the reaction of 2,4-dimethylphenol with 4-methoxybenzylamine, followed by acetylation with acetic anhydride and subsequent reaction with 4-methoxyphenylacetic acid in the presence of a dehydrating agent.
科学研究应用
2-(2-methoxy-4-methylphenoxy)-N-(4-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. In metabolic disorders, this compound has been shown to improve insulin sensitivity, glucose uptake, and lipid metabolism in animal models of obesity, type 2 diabetes, and dyslipidemia. In cardiovascular diseases, this compound has been shown to improve cardiac function, reduce inflammation, and prevent atherosclerosis in animal models of myocardial infarction, heart failure, and hypertension. In cancer, this compound has been shown to inhibit tumor growth and metastasis in various types of cancer, including breast, prostate, and colon cancer.
属性
IUPAC Name |
2-(2-methoxy-4-methylphenoxy)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-12-4-9-15(16(10-12)21-3)22-11-17(19)18-13-5-7-14(20-2)8-6-13/h4-10H,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCKYBLQUOYTLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853332-10-2 |
Source


|
| Record name | 2-(2-METHOXY-4-METHYLPHENOXY)-N-(4-METHOXYPHENYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-biphenylyl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanone hydrobromide](/img/structure/B4933369.png)
![3-(2-fluorophenyl)-5-(4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4933370.png)
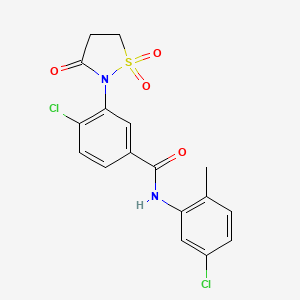


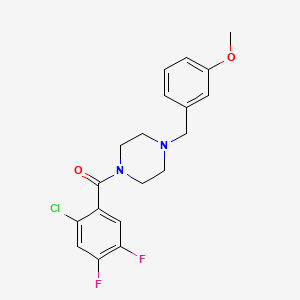
![2-[2-(4-{2-hydroxy-3-[(3,3,5-trimethylcyclohexyl)oxy]propyl}-1-piperazinyl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B4933425.png)
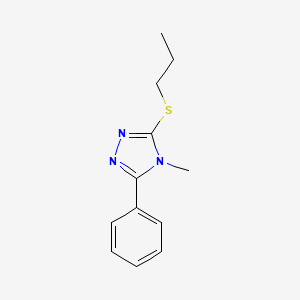
![4-[6-(2-bromophenoxy)hexyl]morpholine](/img/structure/B4933432.png)
![N-benzyl-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4933441.png)
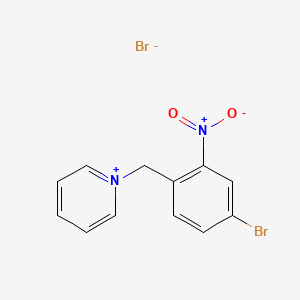
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4933454.png)
![N-(4-ethoxyphenyl)-2-[(2-thienylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4933461.png)
![N-(3-chlorophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B4933467.png)
